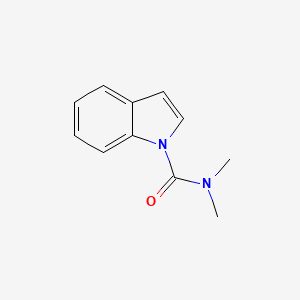
N,N-Dimethyl-1H-indole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1H-indole-1-carboxamide: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The indole nucleus is a key structural motif in many biologically active compounds, making it a significant area of interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1H-indole-1-carboxamide typically involves the reaction of indole with dimethylamine and a carboxylating agent. One common method is the reaction of indole with dimethylamine in the presence of a carboxylating agent such as phosgene or carbon dioxide . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions: N,N-Dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of N,N-Dimethyl-1H-indole-1-carboxylic acid.
Reduction: Formation of N,N-Dimethyl-1H-indole-1-methanol.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学的研究の応用
N,N-Dimethyl-1H-indole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of N,N-Dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .
類似化合物との比較
N,N-Diethyl-1H-indole-1-carboxamide: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 1-position
Uniqueness: N,N-Dimethyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group at the 1-position of the indole ring can enhance its ability to interact with biological targets and may result in distinct pharmacological properties compared to other indole derivatives .
生物活性
N,N-Dimethyl-1H-indole-1-carboxamide, a compound belonging to the indole family, has garnered attention for its diverse biological activities, including potential applications in antiviral, anticancer, and antimicrobial therapies. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the carboxamide group enhances its solubility and reactivity, making it a versatile candidate for medicinal chemistry.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.075 | Induces apoptosis via mitochondrial pathways |
| HeLa | 0.069 | Inhibits cell cycle progression |
| A549 | 0.058 | Alters LDH enzyme activity |
The compound's mechanism of action involves interactions with specific molecular targets, leading to disrupted cellular signaling pathways that promote cancer cell death.
2. Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against viral infections such as influenza and HIV. The compound appears to inhibit viral replication by interfering with viral entry into host cells and modulating immune responses .
3. Antimicrobial Effects
The antimicrobial potential of this compound has also been noted in various studies. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be useful in developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with various enzymes and proteins. This interaction can lead to inhibition of their activity, which is crucial for cellular functions such as proliferation and survival. The exact molecular targets may vary depending on the application but often involve key enzymes in metabolic pathways related to cancer and infection .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines: A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects.
- Antiviral Efficacy: In vitro studies showed that the compound effectively reduced viral loads in infected cells, suggesting its potential as a therapeutic agent against viral diseases.
特性
CAS番号 |
70957-05-0 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-8H,1-2H3 |
InChIキー |
LTAVBBVDPOXAGX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N1C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















